Tetrazine-PEG6-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H39ClN6O7 |

|---|---|

Molecular Weight |

559.1 g/mol |

IUPAC Name |

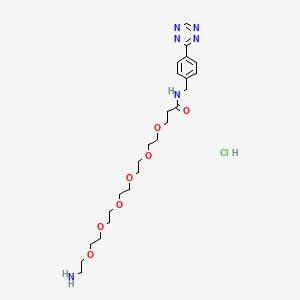

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |

InChI |

InChI=1S/C24H38N6O7.ClH/c25-6-8-33-10-12-35-14-16-37-18-17-36-15-13-34-11-9-32-7-5-23(31)26-19-21-1-3-22(4-2-21)24-29-27-20-28-30-24;/h1-4,20H,5-19,25H2,(H,26,31);1H |

InChI Key |

ZTWRYTCOJWODIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Tetrazine-PEG6-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Tetrazine-PEG6-amine hydrochloride, a key heterobifunctional linker in the field of bioconjugation and drug delivery. This document is intended for researchers, scientists, and professionals in drug development who are utilizing advanced bioconjugation techniques.

Introduction

This compound is a versatile molecule that plays a crucial role in the construction of complex biomolecular architectures, most notably antibody-drug conjugates (ADCs). It features a highly reactive tetrazine moiety and a primary amine, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step bioconjugation strategy, making it an invaluable tool for creating precisely defined bioconjugates.[1][2]

The tetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner.[3][4] This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[5][6] The PEG6 spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties.[7] The terminal primary amine allows for conjugation to various molecules, such as proteins, peptides, or nanoparticles, through standard amine-reactive chemistries.[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C24H39ClN6O7 | |

| Molecular Weight | 559.05 g/mol | |

| Appearance | Red to pink solid or oil | |

| Purity | >95% (typically determined by HPLC) | [7] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [9] |

| Storage | -20°C, protected from light | [9] |

Synthesis of this compound

A potential synthetic pathway is illustrated in the diagram below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of related compounds.[5][10] Optimization of reaction conditions may be necessary.

Step 1: Synthesis of a Tetrazine Carboxylic Acid

A suitable nitrile precursor is reacted with hydrazine to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate. This intermediate is then oxidized to the corresponding tetrazine. For a conjugatable tetrazine, the starting nitrile would contain a protected carboxylic acid group.

Step 2: Amide Coupling to a PEG Linker

-

Activation of Tetrazine Carboxylic Acid: The tetrazine carboxylic acid is activated using a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like dimethylformamide (DMF).

-

Coupling Reaction: The activated tetrazine is then reacted with a mono-Boc-protected diamine-PEG6 linker (H2N-PEG6-NH-Boc). The reaction is typically carried out at room temperature overnight.

-

Purification: The resulting Boc-protected Tetrazine-PEG6-amine is purified from the reaction mixture, often using column chromatography or preparative HPLC.

Step 3: Boc Deprotection

-

Acidic Cleavage: The Boc protecting group is removed by treating the purified intermediate with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane or dichloromethane.

-

Isolation: The final product, this compound, is typically isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration and drying under vacuum.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and functionality of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the characteristic protons of the tetrazine ring, the PEG chain, and the terminal amine. The integration of the signals can be used to verify the ratio of these components.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the final product. A typical mobile phase would consist of a gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA). The purity is determined by the percentage of the area of the main peak relative to the total peak area.

A summary of the expected characterization data is presented in Table 2.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the tetrazine ring protons, the ethylene (B1197577) glycol repeating units of the PEG chain, and the protons adjacent to the amine group. |

| ¹³C NMR | Resonances for the carbons of the tetrazine ring, the PEG backbone, and the terminal carbons. |

| HRMS (ESI) | A molecular ion peak corresponding to the calculated exact mass of the protonated molecule [M+H]⁺. |

| RP-HPLC | A single major peak indicating high purity (typically >95%). |

Applications in Bioconjugation

The primary application of this compound is as a heterobifunctional linker in a two-step bioconjugation strategy.[1][2] This is particularly valuable in the development of ADCs and other targeted therapies.

The general workflow for its use in bioconjugation is depicted below.

Caption: General workflow for bioconjugation using Tetrazine-PEG6-amine.

Experimental Protocol for Protein Labeling

The following is a general protocol for labeling a protein with this compound.

-

Protein Preparation: The protein of interest is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris).

-

Activation of Carboxylic Acids: If the protein's carboxylic acid residues (aspartic or glutamic acid) are to be targeted, they are activated with EDC and NHS.

-

Conjugation: A solution of this compound is added to the activated protein solution. The molar ratio of the linker to the protein is optimized to achieve the desired degree of labeling. The reaction is typically incubated for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: The resulting tetrazine-labeled protein is purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.

-

Characterization: The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the tetrazine (around 520 nm), or by mass spectrometry.

Conclusion

This compound is a powerful and versatile tool for the construction of well-defined bioconjugates. Its unique combination of a highly reactive tetrazine moiety for bioorthogonal click chemistry and a primary amine for standard conjugation, along with a hydrophilic PEG spacer, makes it an ideal linker for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. This guide provides a foundational understanding of its synthesis, characterization, and application to aid researchers in its effective utilization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Stability of Tetrazine-PEG6-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Tetrazine-PEG6-amine hydrochloride, a key reagent in the field of bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its characteristics, handling, and application.

Core Chemical Properties

This compound is a heterobifunctional linker that plays a pivotal role in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of "click chemistry". Its structure comprises a highly reactive tetrazine moiety, a flexible hexaethylene glycol (PEG6) spacer, and a primary amine group, supplied as a hydrochloride salt for enhanced stability and handling.

The key attributes of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₃₉ClN₆O₇ | [1] |

| Molecular Weight | 559.05 g/mol | [1] |

| Physical Form | Red oil/liquid | [1][2] |

| Solubility | Soluble in THF, DCM, DMF, and DMSO | [1] |

| Purity | >90% by HPLC | [1] |

| Storage Conditions | -20°C | [1][2] |

Reactivity and Bioorthogonal Applications

The reactivity of this compound is dominated by the tetrazine ring, which acts as an electron-deficient diene in the iEDDA reaction. This reaction is exceptionally fast and highly selective for strained alkenes, most notably trans-cyclooctene (B1233481) (TCO) and its derivatives. The reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it an ideal tool for bioconjugation.

The primary amine group on the other end of the molecule allows for straightforward conjugation to biomolecules or surfaces containing activated carboxylic acids (e.g., NHS esters). The hydrophilic PEG6 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.

Reaction with Dienophiles

The iEDDA reaction between a tetrazine and a strained alkene like TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants spanning a wide range. The reaction rate is influenced by the substituents on the tetrazine ring and the nature of the dienophile.

The table below presents typical second-order rate constants for the reaction of various tetrazine derivatives with TCO, providing a reference for the expected reactivity of this compound.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Source(s) |

| 3,6-di-(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | [3][4] |

| 3-phenyl-1,2,4,5-tetrazine derivative | trans-cyclooctene | ~1000 | 60:40 Water/Methanol | [5] |

| Hydrogen-substituted tetrazines | trans-cyclooctene | Up to 30,000 | Aqueous Buffer | [6] |

| General Tetrazine-PEG | trans-cyclooctene | 1 - 1 x 10⁶ | Aqueous Media | [7] |

Stability Profile

The stability of tetrazine-containing compounds is a critical factor in their application, particularly in biological systems. Generally, the stability of the tetrazine ring is influenced by its substituents. Electron-withdrawing groups can enhance the reactivity of the tetrazine in the iEDDA reaction but may also decrease its stability in aqueous media.

| Condition | Observation | Source(s) |

| Aqueous Stability (PBS, pH 7.4, 37°C) | Hydrogen-substituted tetrazines show a good balance of stability and reactivity. Alkyl-substituted tetrazines exhibit the highest stability. | [6][8] |

| Serum Stability (FBS, 37°C) | Some stable tetrazine derivatives show >90% remaining after 10 hours. | [8] |

| pH Sensitivity | Tetrazines are known to be sensitive to harsh pH conditions. | [9] |

| Light Sensitivity | Protect from light to prevent potential degradation. |

Experimental Protocols

Protocol for Assessing Stability in Plasma

This protocol outlines a general procedure for evaluating the stability of a tetrazine conjugate in plasma using LC-MS.

Materials:

-

Tetrazine-PEG6-amine conjugate stock solution (e.g., 10 mM in DMSO)

-

Control plasma (human, mouse, etc.)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid

-

Internal standard (IS) in ACN

-

Thermomixer or water bath at 37°C

-

LC-MS system

Procedure:

-

Incubation:

-

Pre-warm plasma and PBS to 37°C.

-

In a microcentrifuge tube, mix plasma and PBS (e.g., 9:1 v/v).

-

Spike the tetrazine conjugate into the plasma/PBS mixture to a final concentration of 1-10 µM.

-

Incubate the samples at 37°C.

-

-

Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

-

Protein Precipitation:

-

Immediately add the aliquot to a tube containing cold ACN with the internal standard to precipitate plasma proteins and quench any further degradation.

-

Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

-

-

LC-MS Analysis:

-

Analyze the supernatant by LC-MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time to determine the degradation profile and calculate the half-life (t₁/₂) of the conjugate in plasma.

-

Protocol for Antibody Conjugation

This protocol describes a general method for conjugating Tetrazine-PEG6-amine to an antibody via its primary amine, after converting the amine to an NHS ester.

Materials:

-

Antibody solution (in amine-free buffer, e.g., PBS, pH 7.4)

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous DMF or DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

-

Activation of Tetrazine-PEG6-amine:

-

Dissolve this compound and an activating agent (e.g., DSC) in anhydrous DMF or DMSO to form the NHS ester. This step should be performed immediately before use as NHS esters are moisture-sensitive.

-

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using an appropriate method.

-

-

Conjugation Reaction:

-

Add the activated Tetrazine-PEG6-NHS ester solution to the antibody solution. The molar ratio of the tetrazine linker to the antibody will need to be optimized to achieve the desired degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

-

-

Purification:

-

Purify the resulting antibody-tetrazine conjugate from excess reagents using a size-exclusion chromatography column.

-

-

Characterization:

-

Characterize the conjugate to determine the degree of labeling (DOL) and confirm the integrity of the antibody.

-

Signaling Pathways and Experimental Workflows

This compound is a versatile tool used in various advanced biological applications. The following diagrams, generated using the DOT language, illustrate common experimental workflows.

Caption: Pre-targeted Antibody-Drug Conjugate (ADC) Therapy Workflow.

Caption: Bioorthogonal Cell Labeling Workflow.

Conclusion

This compound is a powerful and versatile reagent for bioorthogonal chemistry. Its high reactivity, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences research. A thorough understanding of its chemical properties, reactivity, and stability is essential for its successful application in these cutting-edge fields. This guide provides a foundational understanding to aid in the effective utilization of this important chemical entity.

References

- 1. Tetrazine-PEG6-amine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 5. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Inverse Electron Demand Diels-Alder Reaction: Principles, Protocols, and Applications in Drug Development

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has rapidly ascended as a cornerstone of bioorthogonal chemistry, offering researchers a powerful tool for forging covalent bonds in complex biological environments.[1] Its remarkable combination of exceptionally fast kinetics, high specificity, and biocompatibility has propelled its application across diverse scientific domains, including chemical biology, materials science, and notably, drug development.[2] This technical guide provides a comprehensive exploration of the core principles governing the IEDDA reaction, detailed experimental methodologies, and a compendium of quantitative data to empower researchers, scientists, and drug development professionals in harnessing the full potential of this transformative chemical ligation.

Core Principles of the Inverse Electron Demand Diels-Alder Reaction

The IEDDA reaction is a type of [4+2] cycloaddition that occurs between an electron-poor diene and an electron-rich dienophile.[3] This is in stark contrast to the conventional Diels-Alder reaction, which involves the reaction of an electron-rich diene with an electron-poor dienophile. The unique reactivity in the IEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4] A smaller energy gap between these frontier molecular orbitals leads to a more favorable interaction and, consequently, a faster reaction rate.[2]

Key features that distinguish the IEDDA reaction include:

-

Rapid Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions known, with some second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[5] This allows for efficient transformations even at the low concentrations typical of biological systems.

-

High Specificity and Bioorthogonality: The reactants in IEDDA ligations are highly selective for each other and do not cross-react with the vast array of functional groups present in biological systems, such as amines and thiols.[2]

-

Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (temperature and pH) without the need for cytotoxic catalysts like copper.[6]

-

Irreversibility: The most common IEDDA reactions, particularly those involving tetrazines, are irreversible due to a subsequent retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[2]

The most widely employed dienes in IEDDA reactions are 1,2,4,5-tetrazines, which can be substituted with various groups to tune their reactivity and solubility.[7] Common dienophiles include strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, and bicyclononynes (BCN), where the ring strain raises the energy of the HOMO, accelerating the reaction.[2][8]

Quantitative Data on IEDDA Reaction Kinetics

The rate of an IEDDA reaction is highly dependent on the specific structures of the diene and dienophile, as well as the reaction solvent. The following tables summarize second-order rate constants for various IEDDA pairs to facilitate the selection of appropriate reactants for a given application.

| Diene (Tetrazine) | Dienophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 9:1 MeOH/water | 2000 |

| 3,6-di-(2-pyridyl)-s-tetrazine | norbornene | Methanol | 0.23 |

| 3,6-di-(2-pyridyl)-s-tetrazine | exo,exo-5-norbornene-2,3-dimethanol | Methanol | 0.21 |

| 3,6-di-(2-pyridyl)-s-tetrazine | (±)-endo,exo-dimethyl-5-norbornene-2,3-dicarboxylate | Methanol | 0.009 |

| 3-(p-benzylaminosulfonyl)-6-methyl-s-tetrazine | bicyclononyne (BCN) | PBS | 9.8 |

| 3-methyl-6-phenyl-s-tetrazine | bicyclononyne (BCN) | PBS | 2.4 |

Table 1: Second-order rate constants for selected IEDDA reactions. Data compiled from multiple sources.[1][5][8]

| Dienophile | Relative Reaction Rate with Hexachlorocyclopentadiene |

| Styrene | 1.4 |

| p-Nitrostyrene | 1.0 |

Table 2: Effect of dienophile electron density on relative reaction rates.[3]

Experimental Protocols

Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol outlines a representative synthesis of a commonly used tetrazine.

Materials:

-

Anhydrous hydrazine (B178648)

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for extraction and purification

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.

-

Stir the reaction mixture at 78°C for 30 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Oxidation to Tetrazine: Cool the reaction mixture in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red, indicating the formation of the tetrazine.

-

Purification: The crude product can be extracted with an organic solvent like dichloromethane (B109758) and purified by column chromatography on silica (B1680970) gel to yield the final product as a colored solid.

General Protocol for Antibody-TCO Conjugation and Tetrazine Ligation

This protocol describes the labeling of an antibody with a TCO-NHS ester and subsequent reaction with a tetrazine-functionalized molecule.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.

-

TCO-PEG-NHS ester dissolved in DMSO to a stock concentration of 10 mM.

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug).

-

Spin desalting column.

Procedure:

-

Antibody-TCO Conjugation:

-

Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

-

-

Tetrazine Ligation:

-

Add the tetrazine-labeled molecule to the solution of the TCO-modified antibody. A slight molar excess of the tetrazine can be used.

-

Incubate the reaction at room temperature or 37°C. The reaction is often complete within 10-60 minutes.

-

(Optional) The final antibody conjugate can be purified from excess tetrazine using a spin desalting column.

-

Monitoring IEDDA Reactions by UV-Vis Spectroscopy

The disappearance of the characteristic pink/red color of the tetrazine upon reaction can be monitored by UV-Vis spectroscopy to determine reaction kinetics.

Procedure:

-

Prepare a solution of the tetrazine in the desired solvent and measure its initial absorbance spectrum, noting the characteristic absorption band around 520-540 nm.

-

To initiate the reaction, add a known excess of the dienophile (to ensure pseudo-first-order conditions).[1]

-

Immediately begin recording absorbance spectra at regular time intervals.

-

The observed rate constant (k_obs) can be determined by fitting the decay of the tetrazine absorbance over time to a first-order exponential decay.

-

The second-order rate constant (k₂) is obtained by dividing k_obs by the concentration of the dienophile.

Visualizing IEDDA: Mechanisms and Workflows

Caption: The inverse electron demand Diels-Alder (IEDDA) reaction mechanism.

References

- 1. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 7. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tetrazine-PEG6-amine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrazine-PEG6-amine Hydrochloride: A Key Player in Bioorthogonal Chemistry

This compound is a versatile chemical tool at the forefront of bioconjugation and drug delivery research. As a heterobifunctional linker, it possesses a tetrazine moiety and a primary amine, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for the covalent attachment of the linker to biomolecules or surfaces via the amine group, while the tetrazine ring serves as a highly reactive handle for bioorthogonal "click" chemistry.[1][2]

The cornerstone of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a rapid and highly specific cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This reaction is exceptionally fast, with second-order rate constants orders of magnitude higher than many other bioorthogonal reactions, enabling efficient conjugation at low concentrations in complex biological environments.[3] The reaction is biocompatible, proceeding under physiological conditions without the need for cytotoxic catalysts like copper.[1] The hydrophilic PEG6 spacer enhances aqueous solubility, minimizes steric hindrance, and can reduce the immunogenicity of the resulting conjugate.[4]

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and a summary of its applications in drug development, particularly in the construction of antibody-drug conjugates (ADCs).

Core Properties and Quantitative Data

The performance of this compound in experimental settings is dictated by its physicochemical properties, reaction kinetics, and stability. While specific data for the PEG6 variant is not always available in literature, the following tables summarize key quantitative data for the parent compound and closely related PEGylated tetrazine derivatives to provide a strong predictive framework.

| Property | Value | Source |

| Chemical Formula | C24H39ClN6O7 | [1] |

| Molecular Weight | 559.05 g/mol | [1] |

| Physical Form | Red oil | [1] |

| Solubility | THF, DCM, DMF, DMSO, Water | [1][5] |

| Storage | -20°C | [1] |

Caption: Physicochemical Properties of this compound.

| Reactants | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source |

| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | Methanol/Water (9:1) | ~2000 | [6] |

| Methyl-substituted tetrazines and TCO derivatives | Aqueous Media | ~1000 | [6] |

| Hydrogen-substituted tetrazines and TCO derivatives | Aqueous Media | up to 30,000 | [6] |

| TCO-PEG₄ and various tetrazine scaffolds | DPBS | 1100 - 73,000 | [6] |

| General TCO-Tetrazine | Not Specified | up to 1 x 10⁶ | [6] |

Caption: Comparative Reaction Kinetics of Tetrazine-TCO Ligation.

| Tetrazine Derivative | Medium | Stability (Remaining % after 10h at 37°C) | Source |

| Hydrogen substituted tetrazines | PBS | ~70% | [7] |

| Disubstituted tetrazines (electron-donating groups) | PBS | >90% | [7] |

| Methyl-substituted Tetrazine | Fetal Bovine Serum | >90% | [8] |

| Hydrogen-substituted Tetrazine | Fetal Bovine Serum | ~40% | [8] |

Caption: Stability of Tetrazine Derivatives in Biological Media.

Signaling Pathways and Experimental Workflows

The utility of this compound is best understood through the visualization of the chemical processes and experimental workflows in which it is a central component.

References

- 1. Tetrazine-PEG6-amine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Tetrazine-PEG6-amine | AxisPharm [axispharm.com]

- 3. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazine-PEG6-amino-Boc - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. TCO-PEG6-amine, 2353409-94-4 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

A Technical Guide to Tetrazine-PEG6-amine Hydrochloride for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetrazine-PEG6-amine hydrochloride, a heterobifunctional linker crucial for advanced bioconjugation strategies. We will delve into its molecular characteristics, applications in drug development, and detailed experimental protocols for its use.

Core Molecular Attributes

This compound is a key reagent in the field of bioorthogonal chemistry. Its structure is meticulously designed for efficient and specific conjugation of molecules. The molecule consists of a highly reactive tetrazine moiety, a hydrophilic hexaethylene glycol (PEG6) spacer, and a primary amine group, supplied as a hydrochloride salt for improved stability and handling.

The tetrazine group participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group. This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes. The PEG6 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance. The primary amine allows for the initial conjugation to a biomolecule of interest, typically through amide bond formation with carboxylic acids or activated esters.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C24H39ClN6O7 | [1] |

| Molecular Weight | 559.05 g/mol | [1] |

| Purity | >90% (typically ≥95% by HPLC) | [1] |

| Physical Form | Red oil or solid/powder | [1] |

| Solubility | Soluble in THF, DCM, DMF, DMSO, Water, and MeOH | [1] |

| Storage Conditions | -20°C, protected from light | [1] |

Applications in Antibody-Drug Conjugate (ADC) Development

A prime application of this compound is in the construction of antibody-drug conjugates (ADCs).[2] ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of an ADC.

The use of this compound in ADC development follows a two-step ligation strategy. First, the amine group of the linker is conjugated to a payload molecule (e.g., a cytotoxic drug) that has a reactive carboxylic acid or activated ester. In a parallel step, a TCO group is introduced onto the antibody. The tetrazine-functionalized payload is then reacted with the TCO-modified antibody via the iEDDA reaction to form the final ADC. This modular approach allows for the precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and well-defined ADCs.[3]

Experimental Protocol: Two-Step Antibody-Drug Conjugation

This section provides a detailed methodology for the conjugation of a payload to an antibody using this compound and a TCO-modified antibody. This protocol is a general guideline and may require optimization for specific antibodies and payloads.

Part 1: Activation of Payload and Conjugation with this compound

-

Payload Activation:

-

Dissolve the payload containing a carboxylic acid group in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Add an excess of an activating agent (e.g., 1.5 equivalents of HBTU and 3 equivalents of DIPEA).

-

Stir the reaction at room temperature for 15-30 minutes to form the activated ester.

-

-

Conjugation to this compound:

-

Dissolve this compound in the same anhydrous solvent.

-

Add the solution of the activated payload to the this compound solution. A slight molar excess of the tetrazine linker (e.g., 1.1 equivalents) is recommended.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

-

Upon completion, the tetrazine-functionalized payload can be purified by preparative HPLC.

-

Part 2: Conjugation of Tetrazine-Payload to TCO-Modified Antibody

-

Preparation of TCO-Modified Antibody:

-

The antibody should be modified with a TCO group according to established protocols. This typically involves reacting the antibody with a TCO-NHS ester to label lysine (B10760008) residues.

-

Ensure the TCO-modified antibody is in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The antibody concentration is typically in the range of 2-10 mg/mL.[3]

-

-

iEDDA Reaction:

-

Dissolve the purified tetrazine-functionalized payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before diluting with the reaction buffer (e.g., PBS).

-

Add the tetrazine-payload solution to the TCO-modified antibody solution. A molar excess of the tetrazine-payload (typically 1.5 to 5-fold over the available TCO groups) is recommended to drive the reaction to completion.[3]

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is generally rapid.[4]

-

-

Purification of the ADC:

-

Remove the excess unreacted tetrazine-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis.[3]

-

-

Characterization of the ADC:

-

Purity and Aggregation: Analyze the purified ADC by size-exclusion HPLC (SEC-HPLC). A single, sharp peak indicates a pure and non-aggregated product.[3]

-

Molecular Weight and DAR: Determine the molecular weight and drug-to-antibody ratio (DAR) by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3]

-

SDS-PAGE: Confirm the conjugation by observing a shift in the molecular weight of the antibody bands on an SDS-PAGE gel.[3]

-

Workflow for ADC Synthesis using Tetrazine-PEG6-amine

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using the two-step ligation strategy involving this compound.

This guide provides a foundational understanding of this compound and its application in bioconjugation. For specific applications, further optimization of the described protocols is encouraged to achieve the desired outcomes.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Tetrazine-PEG6-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine-PEG6-amine hydrochloride is a heterobifunctional linker at the forefront of bioconjugation chemistry, playing a pivotal role in the construction of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. Its utility is fundamentally linked to the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction, a cornerstone of "click chemistry"[1]. The polyethylene (B3416737) glycol (PEG) spacer and the terminal amine hydrochloride salt are critical molecular features that dictate its behavior in aqueous media. This guide provides an in-depth analysis of the factors governing the solubility of this compound in aqueous buffers, offers detailed experimental protocols for solubility determination, and presents logical workflows for its application in bioconjugation.

Factors Influencing Solubility

The solubility of this compound in an aqueous buffer is not a fixed value but is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.

-

The Hydrophilic PEG Spacer : The presence of a six-unit polyethylene glycol (PEG6) chain significantly enhances the hydrophilicity of the molecule[2]. PEG chains are known to be highly water-soluble and can increase the solubility of hydrophobic molecules they are attached to[2][3]. This makes the molecule more amenable to use in biological systems.

-

The Amine Hydrochloride Salt : The terminal primary amine is present as a hydrochloride salt. This is a crucial feature for aqueous solubility. Amines are basic and often have limited solubility in neutral water in their free base form. By forming a salt with hydrochloric acid, the amine group becomes protonated (R-NH3+), resulting in an ionic species that is significantly more soluble in polar solvents like water[4].

-

pH of the Aqueous Buffer : The pH of the solution is a critical determinant of solubility for molecules with ionizable groups like amines[4]. The amine in this compound will exist in equilibrium between its protonated, more soluble form (R-NH3+) and its neutral, less soluble free base form (R-NH2). In acidic to neutral buffers, the equilibrium will favor the protonated form, leading to higher solubility. As the pH becomes more alkaline, the equilibrium will shift towards the free base, potentially causing a decrease in solubility. For bioconjugation reactions involving tetrazines, a pH range of 6 to 9 is common[5].

-

Buffer Composition and Ionic Strength : The type and concentration of salts in the buffer can influence solubility. High salt concentrations can sometimes lead to a "salting-out" effect, where the solubility of a compound is decreased. However, for many biological applications, buffers like phosphate-buffered saline (PBS) are standard and generally compatible with tetrazine-based conjugations[5][6].

-

Temperature : For most solid solutes, solubility in a liquid solvent tends to increase with temperature. However, the exact effect of temperature on the solubility of this compound should be determined empirically for specific applications.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not broadly published and is best determined empirically under the specific conditions of your experiment. Researchers should generate their own data using the protocols outlined below. The following table provides a template for recording and comparing solubility data under different buffer conditions.

| Buffer System | pH | Temperature (°C) | Co-solvent (if any) | Solubility (mg/mL or mM) | Observations |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | None | ||

| Phosphate-Buffered Saline (PBS) | 6.5 | 25 | None | ||

| Tris Buffer | 8.0 | 25 | None | ||

| Acetate Buffer | 5.5 | 25 | None | ||

| User-defined buffer |

Experimental Protocol: Determining Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10]

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound (solid)

-

Selected aqueous buffer (e.g., PBS, pH 7.4), filtered.

-

Small glass vials or centrifuge tubes with screw caps.

-

Orbital shaker or vortex mixer.

-

Centrifuge.

-

Analytical balance.

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification.

-

Pipettes and tips.

-

Syringe filters (optional).

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh out an amount of this compound that is in clear excess of its expected solubility and place it into a glass vial.

-

Add a precise volume of the desired aqueous buffer to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation ensures continuous mixing of the solid with the solvent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed until a clear supernatant is obtained.

-

-

Sample Collection and Dilution:

-

Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

-

For accurate quantification, it may be necessary to dilute the supernatant with the same buffer used for the experiment.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted supernatant using a pre-validated analytical method.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

HPLC: This is a more specific and often more accurate method. The concentration is determined by integrating the peak area corresponding to the compound and comparing it to a standard curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for any dilutions made. The average concentration from the replicate samples represents the solubility of the compound under the tested conditions.

-

Visualization of Workflows and Logical Relationships

Logical Flow of Solubility Determination

The process of determining the solubility of this compound follows a logical sequence of steps, from preparation to final analysis.

Caption: Workflow for determining the aqueous solubility of a compound.

Application in Bioconjugation: A Signaling Pathway

This compound serves as a linker to connect a payload (e.g., a drug, a fluorophore) to a targeting moiety (e.g., an antibody) that has been modified with a trans-cyclooctene (B1233481) (TCO) group. This is a key step in creating targeted therapies and diagnostics.

Caption: Pathway for creating a bioconjugate using Tetrazine-PEG6-amine.

Conclusion

While this compound is designed for enhanced aqueous solubility, a thorough understanding of the factors influencing its behavior in different buffer systems is crucial for its successful application. The provided guidelines and experimental protocols offer a robust framework for researchers to characterize its solubility and optimize its use in the development of novel bioconjugates. Empirical determination of solubility under specific experimental conditions remains a critical step for reproducible and reliable results in the fields of drug discovery and targeted therapeutics.

References

- 1. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

Methodological & Application

Application Notes and Protocols for Tetrazine-PEG6-Amine Hydrochloride in Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics, including antibody-drug conjugates (ADCs) and pre-targeted imaging agents, relies on the precise and stable attachment of functional molecules to antibodies. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), offers a rapid, specific, and catalyst-free method for bioconjugation in complex biological environments.[1]

This document provides detailed protocols and application notes for the conjugation of Tetrazine-PEG6-amine hydrochloride to antibodies. This heterobifunctional linker features a tetrazine moiety for bioorthogonal "click" chemistry and a primary amine for covalent attachment to the antibody. The six-unit polyethylene (B3416737) glycol (PEG6) spacer enhances solubility and reduces steric hindrance.[2]

Due to the presence of a primary amine on the linker, a two-step conjugation strategy is employed. First, the carboxyl groups on the antibody (present on aspartic and glutamic acid residues) are activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This creates a stable amine-reactive intermediate that subsequently forms a robust amide bond with the amine group of the Tetrazine-PEG6-amine linker.[3][4]

Quantitative Data Summary

The efficiency of the conjugation process is critical for the performance of the final antibody conjugate. The following tables summarize key quantitative parameters for the two-step conjugation of an amine-containing tetrazine linker to an antibody via EDC/Sulfo-NHS chemistry and the subsequent bioorthogonal ligation.

Table 1: Antibody-Tetrazine Conjugation Parameters

| Parameter | Typical Value | Method of Determination | Source(s) |

| Degree of Labeling (DOL) | 2-8 tetrazines/antibody | Mass Spectrometry, HIC-HPLC | [3][5] |

| Antibody Recovery | >85% | UV-Vis Spectroscopy (A280) | |

| Conjugate Stability (in serum) | >90% retention after 1 month | Mass Spectrometry, HIC-HPLC | [6] |

Table 2: Tetrazine-TCO Ligation Performance

| Parameter | Value | Conditions | Source(s) |

| Second-Order Rate Constant | >800 M⁻¹s⁻¹ | Physiological pH and temperature | [1] |

| Reaction Time for Completion | < 1 hour | Micromolar concentrations | [7] |

| Required Reactant Concentration | Nanomolar to micromolar | Aqueous buffer | [1] |

Experimental Protocols

Part 1: Conjugation of Tetrazine-PEG6-Amine to an Antibody

This protocol details the two-step process of activating an antibody's carboxyl groups and subsequently conjugating the amine-functionalized tetrazine linker.

Materials:

-

Antibody of interest (in a phosphate-free and amine-free buffer)

-

This compound

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (Phosphate-Buffered Saline, pH 7.2-7.5)

-

Quenching Solution (1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5)

-

Spin Desalting Columns (appropriate molecular weight cutoff for the antibody)

-

Anhydrous DMSO or DMF

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris) or carboxylates, exchange it into the Coupling Buffer to a final concentration of 2-10 mg/mL.

-

Ensure the final antibody solution is free of extraneous proteins like BSA.

-

-

Activation of Antibody Carboxyl Groups:

-

Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of Sulfo-NHS in chilled Activation Buffer.

-

Add the EDC and Sulfo-NHS solutions to the antibody solution to achieve a final molar excess of 50-100 fold for EDC and 100-200 fold for Sulfo-NHS relative to the antibody.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Purification of Activated Antibody:

-

Immediately following activation, remove excess EDC and Sulfo-NHS by buffer exchange into Coupling Buffer using a spin desalting column. This step is critical to prevent unwanted cross-linking of the Tetrazine-PEG6-amine.

-

-

Conjugation of Tetrazine-PEG6-Amine:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add the Tetrazine-PEG6-amine stock solution to the purified, activated antibody solution. A 20 to 50-fold molar excess of the tetrazine linker over the antibody is a good starting point for optimization.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Quenching and Final Purification:

-

Quench any remaining reactive sites by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purify the resulting antibody-tetrazine conjugate from excess linker and quenching reagents using a spin desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the Degree of Labeling (DOL) by MALDI-TOF mass spectrometry or UV-Vis spectroscopy (if the tetrazine has a distinct absorbance).

-

Assess the antibody concentration and recovery using a BCA assay or UV-Vis at 280 nm.

-

The purified antibody-tetrazine conjugate is now ready for the bioorthogonal reaction with a TCO-modified molecule.

-

Part 2: Bioorthogonal Ligation with a TCO-Modified Molecule

This protocol describes the "click" reaction between the tetrazine-modified antibody and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

-

Purified antibody-tetrazine conjugate

-

TCO-modified molecule (e.g., drug, imaging agent)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO, water).

-

In a reaction tube, combine the antibody-tetrazine conjugate with the TCO-modified molecule in the Reaction Buffer. A slight molar excess (1.5 to 5 equivalents) of the TCO-molecule per tetrazine is recommended to ensure complete ligation.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. The reaction is typically complete within this timeframe at micromolar concentrations.

-

-

Purification and Analysis:

-

If necessary, purify the final antibody conjugate from any excess TCO-modified molecule using size-exclusion chromatography (SEC) or a spin desalting column.

-

Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by HIC-HPLC or mass spectrometry to determine the final drug-to-antibody ratio (DAR).[3][5]

-

Application Examples and Visualizations

Antibody-Drug Conjugate (ADC) Targeting HER2

A common application is the development of ADCs targeting the HER2 receptor, which is overexpressed in certain cancers. The antibody (e.g., Trastuzumab) is conjugated with Tetrazine-PEG6-amine and then reacted with a TCO-linked cytotoxic drug.

Caption: HER2-targeted ADC mechanism of action.

Pre-targeted Imaging of CEA-Expressing Tumors

In this two-step approach, an antibody targeting the Carcinoembryonic Antigen (CEA) is first administered and allowed to accumulate at the tumor site. After unbound antibody is cleared from circulation, a TCO-labeled imaging agent is administered, which rapidly "clicks" to the tetrazine-modified antibody for high-contrast imaging.[6]

Caption: Workflow for pre-targeted tumor imaging.

Experimental Workflow for Antibody-Tetrazine Conjugation

The overall process involves antibody activation, linker conjugation, and purification, followed by the bioorthogonal reaction with a TCO-labeled molecule.

Caption: Step-by-step experimental workflow.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. TPC - Pretargeted PET imaging [turkupetcentre.net]

- 3. researchgate.net [researchgate.net]

- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Guide to Tetrazine-PEG6-amine Bioconjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the principles and techniques of bioconjugation using Tetrazine-PEG6-amine. These application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary information to successfully label and conjugate biomolecules for a variety of applications, including antibody-drug conjugates (ADCs), molecular imaging, and live-cell labeling.

Introduction to Tetrazine-PEG6-amine Bioconjugation

Tetrazine-PEG6-amine is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies.[1][2] It incorporates a highly reactive tetrazine moiety and a primary amine, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][3] This unique structure enables a two-step conjugation process that is both highly efficient and exquisitely specific.

The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction between the tetrazine and a strained alkene, most commonly trans-cyclooctene (B1233481) (TCO).[4][5] This reaction is characterized by its exceptionally fast kinetics, proceeding rapidly even at low concentrations and under mild, physiological conditions without the need for a toxic copper catalyst.[1][4][5] The reaction is highly selective, meaning the tetrazine and TCO groups will not react with other functional groups typically found in biological systems, ensuring precise and targeted labeling.[1][4]

The inclusion of a six-unit PEG spacer enhances the water solubility of the linker and the resulting conjugate, which can be beneficial when working with hydrophobic molecules.[1][3] Furthermore, the PEG chain provides a flexible spacer that minimizes steric hindrance, potentially improving the accessibility of the conjugated molecule to its target.[4]

Principle of the Reaction

The bioconjugation process using Tetrazine-PEG6-amine typically involves two key steps:

-

Functionalization of the Biomolecule of Interest (Biomolecule 1): The primary amine group of Tetrazine-PEG6-amine is used to attach the linker to a biomolecule. This is commonly achieved by reacting the amine with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, on the target biomolecule. This reaction forms a stable amide bond.

-

Bioorthogonal Ligation: The now tetrazine-functionalized biomolecule is reacted with a second biomolecule that has been modified to contain a trans-cyclooctene (TCO) group (Biomolecule 2). The tetrazine and TCO moieties rapidly and specifically react via an IEDDA cycloaddition to form a stable covalent bond, yielding the final bioconjugate.[4][5] This reaction is irreversible and releases nitrogen gas as the only byproduct.[5]

Core Requirements: Data Presentation

The following table summarizes key quantitative data related to the Tetrazine-TCO ligation, providing a quick reference for experimental planning.

| Parameter | Value | Conditions | Source |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | General | [4] |

| ~1 x 10⁶ M⁻¹s⁻¹ | General range | [5] | |

| 2000 M⁻¹s⁻¹ | In 9:1 methanol/water | [6] | |

| Reaction pH | 6.0 - 9.0 | PBS buffer for ligation | [5] |

| 7.0 - 9.0 | For NHS ester reaction with amines | [7] | |

| Reaction Temperature | Room Temperature or 4°C | Protein-protein conjugation | [4][7] |

| Reaction Time | 30 - 120 minutes | Protein-protein conjugation | [4][7] |

| 5 minutes | For reaction of Tet2-proteins with TCO | [8] | |

| Molar Excess (Tetrazine:TCO) | 1.05 - 1.5 : 1 | Recommended for optimal ligation | [4] |

| Molar Excess (NHS ester:Protein) | 10 - 20 fold | For protein functionalization | [9] |

Experimental Protocols

This section provides detailed methodologies for the key steps in Tetrazine-PEG6-amine bioconjugation. These protocols are intended as a starting point and may require optimization for specific biomolecules and applications.

Protocol 1: Functionalization of a Protein with Tetrazine-PEG6-amine

This protocol describes the modification of a protein with a tetrazine group by targeting primary amines (e.g., lysine (B10760008) residues) using an NHS ester of the protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at 1-5 mg/mL.

-

Tetrazine-PEG6-amine hydrochloride (stored at -20°C).

-

N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activating agent.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting spin columns or dialysis cassettes for purification.

Procedure:

-

Prepare the Protein: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.

-

Prepare Tetrazine-PEG6-NHS ester: This step should be performed immediately before use as NHS esters are moisture-sensitive.

-

In a microfuge tube, dissolve Tetrazine-PEG6-amine and a 1.5-fold molar excess of DSC in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

Add a 1.5-fold molar excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.

-

Allow the reaction to proceed for 1 hour at room temperature to form the Tetrazine-PEG6-NHS ester in situ.

-

-

Labeling Reaction:

-

Quench the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[9]

-

Incubate for 5 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted Tetrazine-PEG6-NHS ester and quenching buffer components by using a desalting spin column or by dialysis against an appropriate buffer.[4]

-

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the conjugation of a tetrazine-functionalized protein (from Protocol 1) with a TCO-functionalized protein.

Materials:

-

Tetrazine-functionalized protein (Protein 1-Tz) in PBS.

-

TCO-functionalized protein (Protein 2-TCO) in PBS. (Note: TCO-NHS esters are commercially available to functionalize proteins in a similar manner to Protocol 1).

-

Reaction Buffer: PBS, pH 6.0-9.0.

Procedure:

-

Prepare the Reaction Mixture:

-

In a microfuge tube, combine the Tetrazine-functionalized protein and the TCO-functionalized protein in the reaction buffer.

-

A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used to ensure complete reaction of the TCO-protein.[4][7]

-

-

Incubation:

-

Incubate the reaction mixture for 30 to 120 minutes at room temperature with gentle rotation.[4][7] The reaction can also be performed at 4°C, which may require a longer incubation time.[7]

-

The progress of the reaction can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.[5][7]

-

-

Purification (Optional):

-

If necessary, the final protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[4]

-

-

Storage:

-

Store the final conjugate at 4°C until further use.[4]

-

Protocol 3: Characterization of the Bioconjugate

1. SDS-PAGE Analysis:

-

Analyze the starting materials and the final conjugate by SDS-PAGE.

-

A successful conjugation will result in a new band with a higher molecular weight corresponding to the conjugated product. A mobility shift assay can confirm the conjugation.[8]

2. Mass Spectrometry (MS):

-

Determine the molecular weight of the final conjugate to confirm the addition of the second biomolecule.

-

For peptide mapping, the conjugate can be proteolytically digested, and the resulting peptides analyzed by LC-MS/MS to identify the site of conjugation.

Mandatory Visualization

The following diagrams illustrate the key processes involved in Tetrazine-PEG6-amine bioconjugation.

Caption: Logical diagram of the two-step bioconjugation process.

References

- 1. Tetrazine-PEG6-amine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Tetrazine-PEG6-amine | AxisPharm [axispharm.com]

- 3. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

- 4. interchim.fr [interchim.fr]

- 5. broadpharm.com [broadpharm.com]

- 6. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Live Cell Imaging Using Tetrazine-PEG6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has provided a robust toolkit for labeling and visualizing biomolecules in their natural environment.[1][2] The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity.[3][4] This "click chemistry" reaction is catalyst-free and proceeds efficiently under physiological conditions, minimizing cellular perturbation.[5][6]

Tetrazine-PEG6-amine is a heterobifunctional linker molecule designed to leverage this powerful chemistry for live cell imaging and other bioconjugation applications.[7][8] It features a tetrazine moiety for the iEDDA reaction and a primary amine group. The amine allows for the covalent attachment of the tetrazine to a molecule of interest, such as a fluorescent probe, enabling the subsequent labeling of a target biomolecule that has been pre-tagged with a TCO group. The polyethylene (B3416737) glycol (PEG6) spacer enhances the hydrophilicity and solubility of the conjugate while minimizing steric hindrance.[5]

These application notes provide a detailed overview and protocols for utilizing Tetrazine-PEG6-amine in live cell imaging experiments.

Principle of the Method

The use of Tetrazine-PEG6-amine for live cell imaging is typically a two-step process that relies on the principles of bioorthogonal, pre-targeted labeling.[9][10]

-

Target Modification: The biomolecule of interest (e.g., a protein, glycan, or lipid) is first tagged with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This can be achieved through genetic encoding of unnatural amino acids containing a TCO moiety, metabolic labeling, or by using antibodies or small molecules conjugated to TCO.[1][11]

-

Bioorthogonal Ligation and Imaging: A fluorescent probe is conjugated to Tetrazine-PEG6-amine via its primary amine. This tetrazine-fluorophore conjugate is then introduced to the live cells. The tetrazine group on the probe rapidly and specifically reacts with the TCO tag on the target biomolecule through an iEDDA reaction.[12][13] This forms a stable covalent bond, effectively labeling the target with the fluorophore, which can then be visualized using fluorescence microscopy.[14] Some tetrazine-fluorophore probes are fluorogenic, meaning their fluorescence significantly increases upon reaction with the dienophile, which helps to reduce background noise during imaging.[15]

Signaling Pathway and Experimental Workflow Diagrams

The core of this technique is the bioorthogonal chemical reaction, not a biological signaling pathway. The following diagrams illustrate the chemical ligation and the general experimental workflow.

Caption: Experimental workflow for live cell imaging using Tetrazine-PEG6-amine.

References

- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Tetrazine-PEG6-amine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. benchchem.com [benchchem.com]

- 7. Tetrazine-PEG6-amine | AxisPharm [axispharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Labeling Proteins with Tetrazine-PEG6-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of proteins with Tetrazine-PEG6-amine hydrochloride. This method is a two-step process that first introduces a tetrazine moiety onto the protein via its carboxyl groups, followed by a bioorthogonal "click" reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule of interest. This technique is particularly valuable for the site-specific conjugation of proteins with a variety of payloads, including fluorescent dyes, radiolabels, and therapeutic agents, under mild, biocompatible conditions.

The first step utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the carboxyl groups (present on aspartic and glutamic acid residues and the C-terminus) of the target protein. The activated carboxyl groups then react with the primary amine of this compound to form a stable amide bond. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the conjugated molecule.

The second step involves the highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the incorporated tetrazine and a TCO-functionalized molecule. This bioorthogonal reaction is characterized by its exceptionally fast kinetics and the absence of cytotoxic catalysts, making it ideal for applications in complex biological environments, including live cell imaging and in vivo studies.[1][2]

Experimental Workflow Overview

The overall workflow for labeling a protein with this compound and subsequent conjugation to a TCO-modified molecule is a two-part process. The initial phase involves the covalent attachment of the tetrazine linker to the protein. The second phase is the bioorthogonal click reaction to attach the molecule of interest.

Caption: Overall experimental workflow for protein labeling.

Part 1: Protocol for Protein-Tetrazine Conjugation via EDC/NHS Chemistry

This protocol details the steps for covalently attaching this compound to a protein by targeting its carboxyl groups.

Materials and Reagents

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting columns or dialysis cassettes

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

Experimental Protocol

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

-

If the protein solution contains amine- or carboxyl-containing buffers (e.g., Tris, glycine, acetate), perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.

-

-

Activation of Protein Carboxyl Groups:

-

Immediately before use, prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMSO or DMF, or directly in Activation Buffer.

-

Add EDC and NHS to the protein solution. A typical starting point is a 10- to 50-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the protein.[3][4] The optimal ratios should be determined empirically.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Immediately before use, dissolve the this compound in Coupling Buffer.

-

Add the Tetrazine-PEG6-amine solution to the activated protein solution. A 10- to 50-fold molar excess of the tetrazine linker over the protein is recommended as a starting point.

-

Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

-

Remove excess reagents and byproducts by buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column or dialysis.

-

-

Characterization of Tetrazine-Labeled Protein:

-

Determine the protein concentration using a standard protein assay (e.g., BCA).

-

The degree of labeling (DOL), which is the number of tetrazine molecules per protein, can be estimated by UV-Vis spectrophotometry by measuring the absorbance of the tetrazine (typically around 520-540 nm) and the protein (at 280 nm). The exact molar extinction coefficient of the specific tetrazine derivative should be used for accurate calculation. Alternatively, mass spectrometry can provide a more precise determination of the DOL.

-

Quantitative Data for EDC/NHS Conjugation

| Parameter | Typical Value/Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of EDC | 10-50 fold (over protein) | Optimization is often required.[3][4] |

| Molar Excess of NHS | 2-5 fold (over protein) | Sulfo-NHS can be used for improved solubility. |

| Molar Excess of Tetrazine-amine | 10-50 fold (over protein) | Higher excess can drive the reaction to completion. |

| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups.[5][6] |

| Coupling pH | 7.2 - 8.0 | Favorable for the reaction with primary amines.[5] |

| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |

| Reaction Time (Coupling) | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve stability. |

| Expected Degree of Labeling (DOL) | 1 - 5 | Highly dependent on the protein and reaction conditions. |

| Bond Stability | High | The resulting amide bond is very stable under physiological conditions.[7][8] |

Troubleshooting Low Labeling Efficiency in EDC/NHS Conjugation

| Problem | Possible Cause | Suggested Solution |

| Low DOL | Inactive EDC/NHS | Use fresh, high-quality reagents. Allow to warm to room temperature before opening to prevent moisture contamination. |

| Suboptimal pH | Ensure the activation and coupling steps are performed at the recommended pH ranges. | |

| Presence of competing amines/carboxyls | Perform thorough buffer exchange to remove interfering substances like Tris or glycine. | |

| Insufficient molar excess of reagents | Increase the molar ratio of EDC, NHS, and/or the tetrazine-amine linker. | |

| Inaccessible carboxyl groups | The protein's tertiary structure may limit the accessibility of Asp/Glu residues. Consider partial denaturation if protein activity is not a concern. |

Part 2: Protocol for Bioorthogonal Click Reaction with a TCO-Molecule

This protocol describes the inverse electron demand Diels-Alder (iEDDA) reaction between the tetrazine-labeled protein and a trans-cyclooctene (TCO)-functionalized molecule.

Materials and Reagents

-

Tetrazine-labeled protein (from Part 1)

-

TCO-functionalized molecule of interest (e.g., TCO-dye, TCO-drug)

-

Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer

Experimental Protocol

-

Preparation of Reactants:

-

Dissolve the tetrazine-labeled protein in the Reaction Buffer to the desired concentration.

-

Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, water) to prepare a stock solution.

-

-

iEDDA Click Reaction:

-